Fmoc-D-Lys-OtBu HCl
Overview
Description
Fmoc-D-Lys-OtBu HCl: is a derivative of the amino acid lysine, specifically modified for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a tert-butyl (OtBu) ester protecting group on the carboxyl terminus, and a hydrochloride (HCl) salt form. These modifications make it particularly useful in solid-phase peptide synthesis (SPPS), where it helps in the stepwise construction of peptides by protecting reactive groups during the synthesis process .
Mechanism of Action
Target of Action
Fmoc-D-Lys-OtBu HCl is primarily used as a protecting group in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Biochemical Pathways
The Fmoc group plays a crucial role in the Solid-Phase Peptide Synthesis (SPPS) . . This allows for the sequential addition of amino acids to a growing peptide chain.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting amine groups during synthesis, this compound helps ensure that peptide bonds form at the desired locations.
Action Environment
The action of this compound is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed in a basic environment . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time.
Biochemical Analysis
Biochemical Properties
Fmoc-D-Lys-OtBu HCl plays a crucial role in biochemical reactions, particularly in solid-phase peptide synthesis (SPPS). It interacts with various enzymes and proteins involved in peptide bond formation. The compound’s fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group of lysine, preventing unwanted reactions during peptide elongation. The t-butyl ester group protects the carboxyl group, ensuring the stability of the intermediate peptide .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s protective groups are removed during the final stages of peptide synthesis, allowing the resulting peptide to interact with cellular components. This interaction can modulate cell signaling pathways and gene expression, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The Fmoc group forms π–π stacking interactions with aromatic residues in proteins, while the t-butyl ester group provides steric hindrance, preventing unwanted side reactions. These interactions ensure the correct assembly of peptides during synthesis. Additionally, the removal of protective groups can activate or inhibit enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that the removal of protective groups can lead to changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which cleave the protective groups during peptide elongation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s Fmoc group can interact with membrane proteins, facilitating its transport across cellular membranes. Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through interactions with targeting signals. These interactions can affect the compound’s activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys-OtBu HCl typically involves multiple steps:
Protection of the Amino Group: The amino group of D-lysine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).
Protection of the Carboxyl Group: The carboxyl group is protected by converting it to a tert-butyl ester using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Formation of the Hydrochloride Salt: The final product is obtained by treating the protected amino acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale SPPS .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved under acidic conditions.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA).
Coupling Reagents: DIC and HOBt in DMF.
Major Products:
Fmoc Deprotection: D-lysine with a free amino group.
Ester Hydrolysis: D-lysine with a free carboxyl group.
Coupling Reactions: Peptides with extended chains.
Scientific Research Applications
Chemistry: Fmoc-D-Lys-OtBu HCl is widely used in the synthesis of peptides and proteins, particularly in SPPS. It allows for the stepwise addition of amino acids to build complex peptide chains .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: Peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents .
Comparison with Similar Compounds
Fmoc-Lys-OH: Similar to Fmoc-D-Lys-OtBu HCl but lacks the tert-butyl ester protection.
Fmoc-Lys(Boc)-OH: Contains a tert-butyl carbamate (Boc) protecting group instead of the tert-butyl ester.
Fmoc-D-Lys(Boc)-OH: Similar to this compound but with a Boc group instead of the tert-butyl ester.
Uniqueness: this compound is unique due to its combination of Fmoc and tert-butyl ester protecting groups, which provide orthogonal protection for both the amino and carboxyl groups. This allows for greater flexibility and control in peptide synthesis compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDFFDJUDIORFU-VZYDHVRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.